3-Metil-1-p-tolilo-1H-pirazol-5-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

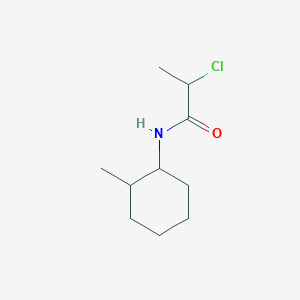

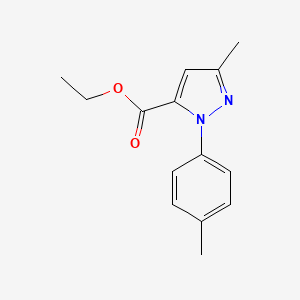

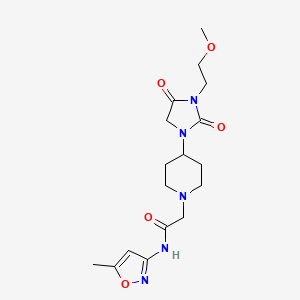

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a p-tolyl group attached to the pyrazole ring

Aplicaciones Científicas De Investigación

Actividad antileishmanial

Los compuestos que contienen pirazol, como el 3-Metil-1-p-tolilo-1H-pirazol-5-carboxilato de etilo, son conocidos por sus diversos efectos farmacológicos, incluidas potentes actividades antileishmaniales . Por ejemplo, el compuesto 13, un derivado de pirazol acoplado a hidracina, mostró una actividad antipromastigote superior que fue 174 y 2,6 veces más activa que los fármacos estándar miltefosina y anfotericina B deoxicolato .

Actividad antimalárica

El mismo estudio también reveló que los compuestos diana 14 y 15, que también son derivados de pirazol acoplados a hidracina, provocaron mejores efectos de inhibición contra Plasmodium berghei con una supresión del 70,2% y del 90,4%, respectivamente . Esto sugiere que estos compuestos podrían ser potenciales farmacóforos para la preparación de agentes antimaláricos seguros y efectivos .

Estudios de acoplamiento molecular

Los estudios de acoplamiento molecular realizados en Lm-PTR1, complejado con Trimetoprima, justificaron la mejor actividad antileishmanial del compuesto 13 . Esto indica que el this compound y sus derivados podrían utilizarse en el desarrollo de nuevos fármacos mediante estudios de acoplamiento molecular .

Marco versátil en la industria química

Los pirazoles, incluido el this compound, tienen un estatus privilegiado como marcos versátiles en varios sectores de la industria química . Están presentes en varias moléculas pequeñas, exhibiendo una variedad diversa de actividades agrícolas y farmacéuticas .

Síntesis orgánica

Las investigaciones recientes han descubierto aplicaciones intrigantes de la estructura del pirazol en la síntesis orgánica, donde actúa como un grupo director y transformador . Esto sugiere que el this compound podría utilizarse en la síntesis de compuestos orgánicos complejos .

Actividades antituberculosas, antimicrobianas, antifúngicas, antiinflamatorias, anticancerígenas y antidiabéticas

Los pirazoles y sus derivados se han destacado ampliamente por sus diversas actividades biológicas, que abarcan funciones como agentes antituberculosos, antimicrobianos, antifúngicos, antiinflamatorios, anticancerígenos y antidiabéticos . Esto sugiere que el this compound podría usarse potencialmente en el desarrollo de fármacos para estas enfermedades .

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazole derivatives, to which this compound belongs, are known for their diverse pharmacological effects .

Mode of Action

Pyrazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .

Biochemical Pathways

Pyrazole derivatives have been found to possess various biological activities, suggesting they may affect multiple pathways .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, suggesting a range of potential outcomes .

Action Environment

It’s worth noting that the reactivity of pyrazole compounds can be influenced by factors such as the type of solvent used .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate typically involves the condensation of a β-diketone with hydrazine, followed by esterification. One common method is the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves the use of transition-metal catalysts and photoredox reactions. These methods offer high yields and selectivity, making them suitable for large-scale production. The use of one-pot multicomponent processes and novel reactants has also been explored to improve the efficiency and sustainability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g

Propiedades

IUPAC Name |

ethyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)15-16(13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNKYWNWXYXRKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)

![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)

![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)

![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)

![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)